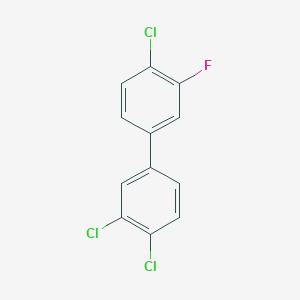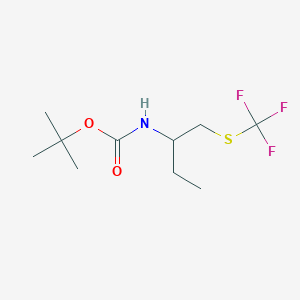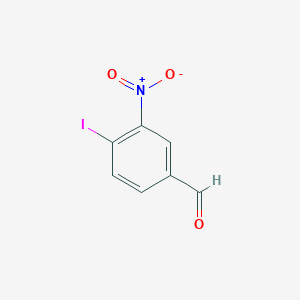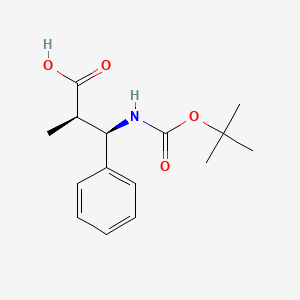
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a hydroxyl group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonation of 4-methylphenyl 3-hydroxy-4-methylpentane using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfide.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylphenyl 3-oxo-4-methylpentane-1-sulfonate.
Reduction: Formation of 4-methylphenyl 3-hydroxy-4-methylpentane-1-sulfonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a component in various formulations.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares a similar hydroxyl and methyl group but lacks the sulfonate group.
4-Methylphenyl 3-hydroxy-4-methylpentane: Similar structure but without the sulfonate group.
4-Methylphenyl 3-oxo-4-methylpentane-1-sulfonate: An oxidized derivative of the compound.
Uniqueness
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is unique due to the presence of both a sulfonate and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H20O4S |
|---|---|
Molekulargewicht |
272.36 g/mol |
IUPAC-Name |
(4-methylphenyl) 3-hydroxy-4-methylpentane-1-sulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10(2)13(14)8-9-18(15,16)17-12-6-4-11(3)5-7-12/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI-Schlüssel |
AXNYTKUTTYUUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CCC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



![7-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11760358.png)

![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)

![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)


